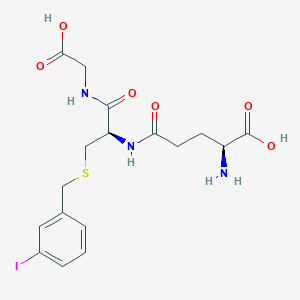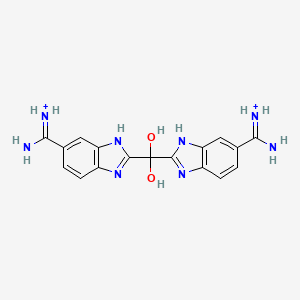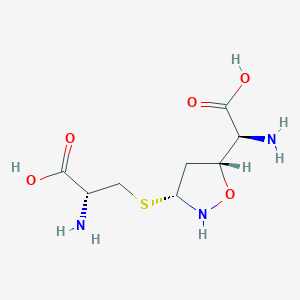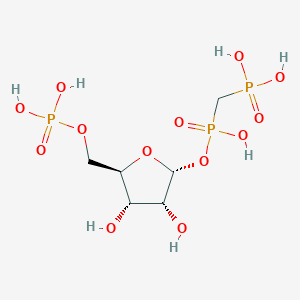
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate typically involves the reaction of ribose-5-phosphate with ATP in the presence of ribose-phosphate diphosphokinase . This enzyme catalyzes the formation of the compound from ribose-5-phosphate and ATP, resulting in the production of this compound and AMP.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic synthesis route mentioned above is likely adapted for large-scale production, utilizing bioreactors to maintain optimal conditions for enzyme activity and substrate availability.
化学反应分析
Types of Reactions: 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate undergoes various biochemical reactions, including:
Substitution Reactions: It acts as a phosphoribosyl donor in reactions catalyzed by phosphoribosyltransferases.
Condensation Reactions: It participates in the biosynthesis of nucleotides, where it condenses with bases like adenine, guanine, and uracil to form AMP, GMP, and UMP, respectively.
Common Reagents and Conditions:
Reagents: Common reagents include ribose-5-phosphate, ATP, and specific phosphoribosyltransferases.
Conditions: These reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity.
Major Products: The major products formed from these reactions are nucleotides such as AMP, GMP, and UMP .
科学研究应用
5-Phosphoribosyl-1-(beta-methylene) pyrophosphate has several scientific research applications:
Chemistry: It is used in the study of nucleotide biosynthesis and enzyme kinetics.
Biology: It plays a role in the metabolic pathways of purine and pyrimidine nucleotides.
作用机制
The mechanism of action of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate involves its role as a phosphoribosyl donor in various biochemical reactions. It transfers the phosphoribosyl group to acceptor molecules, facilitating the synthesis of nucleotides . The molecular targets include enzymes such as phosphoribosyltransferases, which catalyze these transfer reactions .
相似化合物的比较
Phosphoribosyl pyrophosphate (PRPP): A closely related compound that also acts as a phosphoribosyl donor in nucleotide biosynthesis.
Ribose-5-phosphate: A precursor in the synthesis of 5-Phosphoribosyl-1-(beta-methylene) pyrophosphate.
Uniqueness: this compound is unique due to its specific role in the synthesis of nucleotides and its involvement in various biochemical pathways. Unlike other similar compounds, it has a beta-methylene group, which may influence its reactivity and interactions with enzymes .
属性
分子式 |
C6H15O13P3 |
|---|---|
分子量 |
388.10 g/mol |
IUPAC 名称 |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H15O13P3/c7-4-3(1-17-22(14,15)16)18-6(5(4)8)19-21(12,13)2-20(9,10)11/h3-8H,1-2H2,(H,12,13)(H2,9,10,11)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |
InChI 键 |
JFMKBQDEISBIPL-KVTDHHQDSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
规范 SMILES |
C(C1C(C(C(O1)OP(=O)(CP(=O)(O)O)O)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


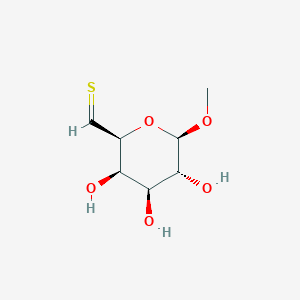



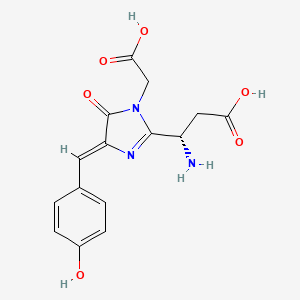
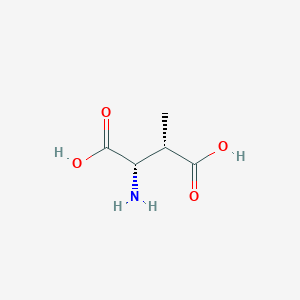
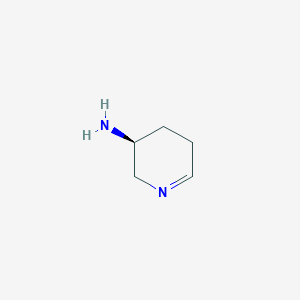
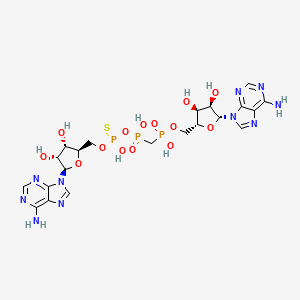
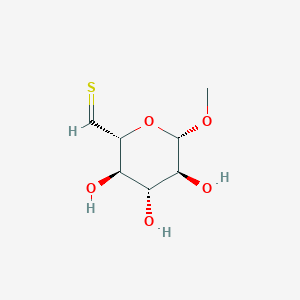
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

